8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
The compound “8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic group), and a chlorobenzyl group (a benzene ring attached to a chlorine atom and a methyl group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic system, which is a motif found in many natural products and pharmaceuticals. The sulfonyl and chlorobenzyl groups are common functional groups in organic chemistry, known for their reactivity .Scientific Research Applications
Synthesis Techniques and Structural Analysis
- Novel sulfur-containing spiro compounds have been synthesized, showcasing the versatility of spirocyclic scaffolds in creating structurally diverse molecules for potential use in material science and chemical synthesis (Reddy et al., 1993).
- The synthesis and crystal structure of a related compound, 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, have been detailed, providing insights into the molecular architecture of spirocyclic compounds (W. Wen, 2002).
- A study on constructing multifunctional modules for drug discovery reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, underscoring the role of spirocyclic compounds in medicinal chemistry (Li et al., 2013).
Anticancer Activity
- Research into 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines highlights the potential therapeutic applications of spirocyclic compounds (Flefel et al., 2017).
Synthetic Approaches and Chemical Reactivity
- A review on synthetic approaches to spiroaminals, including 1-oxa-6-azaspiro[4.5]decane, showcases the chemical strategies to access these complex structures, which are crucial in developing new materials and drugs (Sinibaldi & Canet, 2008).
- The efficient synthesis of azaspirocyclic core structures using intramolecular acylnitroso ene reaction demonstrates the innovative synthetic methodologies that facilitate the creation of spirocyclic compounds (Matsumura et al., 2003).
Advanced Material Applications
- N-Halamine-coated cotton showcasing antimicrobial and detoxification applications reveals the potential of spirocyclic compounds in creating functional materials for healthcare and environmental safety (Ren et al., 2009).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if it has unique physical properties. Further studies could also explore its synthesis and reactivity .
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c15-13-4-2-1-3-12(13)11-21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h1-4H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGRMBMJLDZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
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